molecular formula C7H5ClF4N2 B1590655 (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine CAS No. 110499-66-6

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine

Cat. No. B1590655
M. Wt: 228.57 g/mol
InChI Key: LDEAIXDNMCHKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” is a chemical compound with the CAS Number: 110499-66-6 . It has a molecular weight of 228.58 and its IUPAC name is 1-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine .


Physical And Chemical Properties Analysis

“(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” is a solid at room temperature . It has a boiling point of 73-75°C . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Agrochemicals

  • Field : Agrochemicals .
  • Application : “(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” is used as a key structural motif in active agrochemical ingredients . Its derivatives are used in the protection of crops from pests .
  • Results : The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

Pharmaceuticals

  • Field : Pharmaceuticals .
  • Application : “(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” is also used as a key structural motif in active pharmaceutical ingredients . Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
  • Results : Many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Pyrazolo[4,3-d]Isoxazole Derivatives

  • Field : Organic Chemistry .
  • Application : “(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” may be used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives .

Synthesis of N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) Hydrazines

  • Field : Organic Chemistry .
  • Application : “(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” may also be used in the synthesis of N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines .

Reduction and Functionalization of Graphene Oxide

  • Field : Material Science .
  • Application : 4-(Trifluoromethyl)phenylhydrazine, a derivative of “(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine”, participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide .

Synthesis of 2-Iodo-9-Trifluoromethyl-Paullone

  • Field : Organic Chemistry .
  • Application : 4-(Trifluoromethyl)phenylhydrazine may be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .

Synthesis of 1- -5- [ (4-nitro­phenyl)­methyl­ene­imino]-1 H -pyrazole-3-carbo­nitrile

  • Field : Organic Chemistry .
  • Application : 2,6-Dichloro-4-(trifluoromethyl)aniline, a derivative of “(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine”, may be employed for the synthesis of 1- -5- [ (4-nitro­phenyl)­methyl­ene­imino]-1 H -pyrazole-3-carbo­nitrile .

Synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine

  • Field : Organic Chemistry .
  • Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Synthesis of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline

  • Field : Organic Chemistry .
  • Application : “(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” may be used for the synthesis of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline .

Safety And Hazards

“(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF4N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEAIXDNMCHKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NN)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552410
Record name [2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine

CAS RN

110499-66-6
Record name [2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 110499-66-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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